(5E)-3-(3-methoxypropyl)-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one
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Overview
Description
(5E)-3-(3-methoxypropyl)-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a triazole moiety, and a methoxypropyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(3-methoxypropyl)-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable amine with carbon disulfide and an alkyl halide to form the thiazolidinone ring.
Introduction of the Triazole Moiety: The triazole ring is introduced through a cyclization reaction involving an appropriate azide and alkyne.
Attachment of the Methoxypropyl Group: The methoxypropyl group is attached via an alkylation reaction using a suitable alkylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-(3-methoxypropyl)-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxypropyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted thiazolidinones.
Scientific Research Applications
(5E)-3-(3-methoxypropyl)-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5E)-3-(3-methoxypropyl)-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole: Shares the triazole moiety but differs in the alkyl group attached.
Thiosulfate Compounds: Contain sulfur and oxygen atoms but have different structural frameworks.
Uniqueness
The uniqueness of (5E)-3-(3-methoxypropyl)-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one lies in its combination of a thiazolidinone ring, triazole moiety, and methoxypropyl group, which imparts distinct chemical and biological properties not commonly found in other compounds.
Properties
Molecular Formula |
C17H19N5O2S2 |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
4-hydroxy-3-(3-methoxypropyl)-5-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]iminomethyl]-1,3-thiazole-2-thione |
InChI |
InChI=1S/C17H19N5O2S2/c1-24-8-2-7-22-16(23)15(26-17(22)25)9-19-14-5-3-13(4-6-14)10-21-12-18-11-20-21/h3-6,9,11-12,23H,2,7-8,10H2,1H3 |
InChI Key |
LNIIXTFDUTUNKY-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C(=C(SC1=S)C=NC2=CC=C(C=C2)CN3C=NC=N3)O |
Origin of Product |
United States |
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